3-(5-Fluoro-2-methylphenyl)benzoic acid
Description
3-(5-Fluoro-2-methylphenyl)benzoic acid is a substituted benzoic acid derivative featuring a fluorine atom at the 5-position and a methyl group at the 2-position of the pendant phenyl ring.
Properties
IUPAC Name |
3-(5-fluoro-2-methylphenyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO2/c1-9-5-6-12(15)8-13(9)10-3-2-4-11(7-10)14(16)17/h2-8H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOBJDHCBGWCIJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)C2=CC(=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90681145 | |
| Record name | 5'-Fluoro-2'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90681145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1183132-65-1 | |
| Record name | 5'-Fluoro-2'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90681145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-(5-Fluoro-2-methylphenyl)benzoic acid involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a boronic acid derivative of the 5-fluoro-2-methylphenyl group and a halogenated benzoic acid derivative. The reaction is catalyzed by palladium and requires a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran or dimethylformamide .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions under optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(5-Fluoro-2-methylphenyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of halogenated derivatives or other substituted aromatic compounds.
Scientific Research Applications
3-(5-Fluoro-2-methylphenyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(5-Fluoro-2-methylphenyl)benzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the fluoro and methyl groups can influence the compound’s binding affinity and specificity for its molecular targets. Pathways involved may include inhibition of specific enzymes or modulation of signaling pathways.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Substituents on the benzoic acid core significantly influence solubility, acidity, and intermolecular interactions. Below is a comparative analysis with key analogs:
Key Observations :
- Fluorine and methyl groups in 3-(5-Fluoro-2-methylphenyl)benzoic acid likely improve lipid solubility compared to benzoic acid, aligning with trends seen in halogenated analogs .
- Steric effects from bulky substituents (e.g., furan in ) reduce diffusivity, suggesting that the compact fluoromethylphenyl group in the target compound may favor membrane penetration .
Anti-Proliferative Effects
- Benzoic acid derivatives (e.g., 3-(phenyl)propanoic acid, chlorogenic acid metabolites) show anti-proliferative effects in Caco-2 cells at 50–1000 μM, with enhanced potency in mixtures . The fluoromethyl group in the target compound may amplify such effects by increasing cellular uptake .
Corrosion Inhibition
- Hydrazide derivatives (e.g., CBTH, CBFH) achieve >85% inhibition efficiency via adsorption on steel surfaces, attributed to electron-rich aromatic systems . The fluorophenyl group in the target compound could similarly enhance adsorption capacity .
Kinase Inhibition
- Amide-coupled benzoic acids (e.g., CX-6258 precursors) demonstrate potent kinase inhibition, leveraging carboxylate groups for binding .
Challenges :
- Steric hindrance from the fluoromethylphenyl group may slow reaction kinetics during substitution steps.
- Purification of polyhalogenated analogs requires careful chromatography, as noted in .
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